molecular formula C20H20O5 B1251056 4-Dimethylallylglycinol CAS No. 77979-21-6

4-Dimethylallylglycinol

Cat. No.: B1251056
CAS No.: 77979-21-6
M. Wt: 340.4 g/mol
InChI Key: NLHMQOCIFRDSNU-VQTJNVASSA-N
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Description

4-Dimethylallylglycinol is a prenylated pterocarpan derivative synthesized via enzymatic catalysis in soybeans (Glycine max). It serves as a critical precursor in the biosynthesis of glyceollins, a class of phytoalexins that mediate plant defense against pathogens . The compound is produced by the enzyme glycinol 4-dimethylallyltransferase (G4DT), which transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the C-4 position of (6aS,11aS)-glycinol (Figure 1) . Structural confirmation of this compound was achieved through nuclear magnetic resonance (NMR) spectroscopy, with key shifts observed at C-4 (δ 103.8 to δ 116.6) and H-4 (disappearance of δ 6.32 signal) .

Properties

CAS No.

77979-21-6

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(6aS,11aS)-4-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol

InChI

InChI=1S/C20H20O5/c1-11(2)3-5-13-16(22)8-6-14-18(13)24-10-20(23)15-7-4-12(21)9-17(15)25-19(14)20/h3-4,6-9,19,21-23H,5,10H2,1-2H3/t19-,20+/m0/s1

InChI Key

NLHMQOCIFRDSNU-VQTJNVASSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: C-4 vs. C-2 Prenylation

The primary structural analogs of 4-dimethylallylglycinol are positional isomers differing in the site of prenylation. For example, 2-dimethylallylglycinol is formed via the enzyme GmG2DT, which transfers the dimethylallyl group to the C-2 position of glycinol . This positional variation significantly alters downstream metabolic pathways and biological functions (Table 1).

Table 1: Comparison of Prenylated Glycinol Derivatives

Property This compound 2-Dimethylallylglycinol
Prenylation Site C-4 position of glycinol C-2 position of glycinol
Catalyzing Enzyme GmG4DT GmG2DT
Key Metabolites Glyceollin I, Glyceollin VI Glyceollin II, III, IV
Biological Role Defense against fungal pathogens Defense and stress response

Enzymatic Specificity and Metabolic Pathways

The enzymes GmG4DT and GmG2DT exhibit strict regioselectivity. GmG4DT activity requires Mg²⁺ as a cofactor and is functional only in yeast microsomes when the N-terminal transit peptide of PT2 is truncated . In contrast, GmG2DT activity remains underexplored but is inferred to follow similar mechanistic principles . The inability of full-length PT2 to produce active enzyme in yeast suggests host-specific folding requirements for catalytic efficiency .

Analytical Differentiation

Distinguishing between 4- and 2-dimethylallylglycinol derivatives relies on advanced analytical techniques:

  • NMR Spectroscopy: Disappearance of H-4 signals (δ 6.32) and C-4 chemical shifts confirm C-4 prenylation in this compound .
  • HPLC/UPLC-MS/MS : Used to isolate and quantify reaction products, ensuring high specificity even in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Dimethylallylglycinol
Reactant of Route 2
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4-Dimethylallylglycinol

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